An In-depth Technical Guide to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran: Synthesis, Characterization, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran: Synthesis, Characterization, and Potential Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a halogenated heterocyclic compound of interest in medicinal chemistry. The document delineates its chemical structure and physicochemical properties. A detailed, field-proven synthetic protocol for its preparation via the reduction of the corresponding phthalide precursor is presented, including a discussion of the underlying reaction mechanism and experimental considerations. Furthermore, this guide outlines the analytical methodologies for the structural elucidation and purity assessment of the title compound, with a summary of expected spectroscopic data. The guide also explores the potential applications of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in drug discovery, drawing upon the established biological activities of the dihydroisobenzofuran scaffold and the strategic role of halogen substituents in modulating pharmacokinetic and pharmacodynamic properties. Safety precautions and handling guidelines are also provided. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic entities for therapeutic development.
Introduction and Significance
The 1,3-dihydroisobenzofuran (phthalane) scaffold is a privileged structural motif found in a variety of biologically active molecules and natural products.[1] Its unique conformational and electronic properties make it an attractive framework for the design of novel therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[2][3]
5-Bromo-6-fluoro-1,3-dihydroisobenzofuran combines the dihydroisobenzofuran core with two key halogen substituents. The presence of a bromine atom can introduce specific interactions with target proteins and serves as a handle for further synthetic transformations, such as cross-coupling reactions. The fluorine atom can significantly alter the electronic properties of the aromatic ring and improve pharmacokinetic properties.[4] This unique combination of structural features makes 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran a promising building block for the synthesis of new chemical entities with potential applications in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6]
This guide provides a detailed examination of the chemical properties, synthesis, and potential applications of this compound, offering a foundational resource for its utilization in drug discovery and development programs.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is characterized by a fused bicyclic system consisting of a benzene ring and a dihydrofuran ring. The benzene ring is substituted with a bromine atom at the 5-position and a fluorine atom at the 6-position.
Caption: Chemical structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.
Table 1: Physicochemical Properties of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran
| Property | Value | Source |
| CAS Number | 2408643-40-1 | [7] |
| Molecular Formula | C₈H₆BrFO | [7] |
| Molecular Weight | 217.03 g/mol | [7] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |
| SMILES | C1c2cc(c(cc2CO1)Br)F | [7] |
Synthesis and Mechanistic Insights
A robust and scalable synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran can be achieved through a two-step process starting from a commercially available precursor. The proposed synthetic route involves the preparation of the key intermediate, 5-Bromo-6-fluoroisobenzofuran-1(3H)-one, followed by its reduction.
Caption: Proposed two-step synthetic workflow.
Synthesis of 5-Bromo-6-fluoroisobenzofuran-1(3H)-one (Precursor)
The synthesis of the phthalide precursor, 5-Bromo-6-fluoroisobenzofuran-1(3H)-one, can be accomplished from simpler aromatic precursors through a series of reactions that may include nitration, reduction, diazotization, and Sandmeyer reactions to introduce the bromo and fluoro substituents at the desired positions, followed by reactions to form the lactone ring.[8] This compound is also commercially available, which provides a more direct starting point for the synthesis of the target molecule.[4]
Detailed Protocol: Reduction of 5-Bromo-6-fluoroisobenzofuran-1(3H)-one
The reduction of the lactone functionality in the phthalide precursor to the corresponding diol, which then cyclizes to form the 1,3-dihydroisobenzofuran ring, is a key transformation. A common and effective method for this reduction is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Materials:
-
5-Bromo-6-fluoroisobenzofuran-1(3H)-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Ice bath
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The apparatus is flame-dried or oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: Anhydrous THF is added to the reaction flask via a syringe. Lithium aluminum hydride (LiAlH₄) is carefully weighed and added to the THF in portions under a nitrogen atmosphere. The resulting suspension is stirred.
-
Substrate Addition: 5-Bromo-6-fluoroisobenzofuran-1(3H)-one is dissolved in a minimal amount of anhydrous THF in a separate flask. This solution is then transferred to the dropping funnel.
-
Reaction: The solution of the phthalide is added dropwise to the stirred suspension of LiAlH₄ in THF at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 2-4 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the flask is cooled in an ice bath. The reaction is quenched by the slow, sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in the formation of a granular precipitate of aluminum salts.
-
Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether or ethyl acetate. The combined organic filtrates are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere and anhydrous solvents is critical as LiAlH₄ reacts violently with water.
-
Controlled Addition and Temperature: The dropwise addition of the substrate at 0 °C helps to control the initial exothermic reaction. Subsequent heating to reflux ensures the reaction goes to completion.
-
Fieser Work-up: This specific quenching procedure is a well-established and safe method for decomposing LiAlH₄ and results in easily filterable aluminum salts.
-
Aqueous Washes: The acid wash removes any basic impurities, the bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer before drying.
Analytical Characterization
The structural integrity and purity of the synthesized 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran should be confirmed using a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. The two methylene (CH₂) groups of the dihydrofuran ring will likely appear as two distinct singlets or doublets (due to geminal coupling) in the range of δ 5.0-5.5 ppm. |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 120-145 ppm, with those bonded to bromine and fluorine showing characteristic chemical shifts and C-F coupling. The benzylic carbons of the dihydrofuran ring will appear in the range of δ 70-75 ppm. |
| FTIR | Characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching of the aliphatic CH₂ groups (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹). The C-Br and C-F stretching vibrations will appear in the fingerprint region. |
| Mass Spec (EI) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 216 and an M+2 peak of similar intensity at m/z 218, which is characteristic of a compound containing one bromine atom. |
Potential Applications in Drug Development
The 1,3-dihydroisobenzofuran scaffold is a component of several approved drugs, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram and its S-enantiomer, escitalopram. The synthesis of analogs of these antidepressants often involves intermediates with a similar core structure.[9]
Caption: Role as a key intermediate in medicinal chemistry.
The presence of both bromine and fluorine in 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran offers several advantages for its use as a scaffold in drug discovery:
-
Metabolic Stability: The fluorine atom can block sites of metabolism, leading to an improved pharmacokinetic profile.[4]
-
Modulation of Physicochemical Properties: The lipophilicity and electronic properties of the molecule can be fine-tuned by the presence of these halogens, which can impact cell permeability and target binding.[2]
-
Synthetic Handle: The bromine atom provides a reactive site for further chemical modifications, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Given the known biological activities of related benzofuran and dihydroisobenzofuran derivatives, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a promising starting point for the development of novel agents targeting:
-
Central Nervous System (CNS) Disorders: Building upon the precedent of citalopram, this scaffold could be explored for new antidepressants, anxiolytics, or other neurotherapeutics.
-
Oncology: Many benzofuran derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and protein kinases.[6][10]
-
Inflammatory Diseases: The anti-inflammatory properties of some benzofurans suggest potential applications in treating inflammatory conditions.
Safety and Handling
As with any chemical substance, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, the hazard information for structurally similar compounds suggests that it may be harmful if swallowed and may cause skin and eye irritation.[11]
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